molecular formula C5H9ClN4 B11919326 3-(Hydrazinomethyl)pyridazine hydrochloride

3-(Hydrazinomethyl)pyridazine hydrochloride

Cat. No.: B11919326
M. Wt: 160.60 g/mol
InChI Key: NKOXQPPTDUYZGB-UHFFFAOYSA-N
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Description

3-(Hydrazinomethyl)pyridazine hydrochloride (CAS: 1333245-18-3) is a pyridazine derivative featuring a hydrazinomethyl (–CH₂–NH–NH₂) substituent at the 3-position of the pyridazine ring, with a hydrochloride counterion. This compound is a versatile intermediate in medicinal chemistry, particularly in synthesizing heterocyclic compounds such as pyrazoles, triazoles, and fused pyridazine derivatives . Its hydrazine moiety enables nucleophilic reactions with carbonyl compounds, thiones, and electrophilic reagents, making it valuable for constructing bioactive molecules. Industrial applications include its use in pesticides, food additives, and pharmaceutical intermediates .

Properties

Molecular Formula

C5H9ClN4

Molecular Weight

160.60 g/mol

IUPAC Name

pyridazin-3-ylmethylhydrazine;hydrochloride

InChI

InChI=1S/C5H8N4.ClH/c6-7-4-5-2-1-3-8-9-5;/h1-3,7H,4,6H2;1H

InChI Key

NKOXQPPTDUYZGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1)CNN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydrazinomethyl)pyridazine hydrochloride typically involves the reaction of pyridazine with hydrazine derivatives. One common method includes the reaction of pyridazine-3-carbaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid .

Industrial Production Methods: Industrial production of 3-(Hydrazinomethyl)pyridazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3-(Hydrazinomethyl)pyridazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-3-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyridazines .

Scientific Research Applications

Antidiabetic Drug Development

One of the notable applications of 3-(hydrazinomethyl)pyridazine hydrochloride is in the synthesis of pharmaceutical intermediates for antidiabetic medications. It has been reported as a precursor for compounds used in the formulation of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are essential for managing type 2 diabetes. The compound's structural properties facilitate the design of effective DPP-4 inhibitors, enhancing their pharmacological profiles .

Neuropharmacological Studies

Research indicates that derivatives of pyridazine, including 3-(hydrazinomethyl)pyridazine hydrochloride, may enhance synaptic plasticity and neuroprotection. A study demonstrated that pyridazine derivatives positively affect the structural and functional aspects of synapses in the brain, suggesting potential therapeutic roles in neurodegenerative diseases . This highlights the compound's relevance in neuropharmacology.

Polymer Chemistry

3-(Hydrazinomethyl)pyridazine hydrochloride is utilized in synthesizing various polymers, including polyester resins and polyamides. Its hydrazine group can participate in condensation reactions, leading to the formation of cross-linked networks essential for producing durable materials .

Case Study: Polymer Synthesis

In a recent study, researchers synthesized a series of hydrazine-based polymers using 3-(hydrazinomethyl)pyridazine hydrochloride as a building block. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers .

Synthesis Methodology

The synthesis of 3-(hydrazinomethyl)pyridazine hydrochloride typically involves the reaction of hydrazine hydrate with pyridine derivatives under controlled conditions. This method yields high-purity products suitable for further applications .

Synthesis Steps Reagents Conditions Yield
Step 1Hydrazine hydrate + Pyridine derivative30°C, reflux95%
Step 2Acid wash + DistillationReduced pressure96%

CB2 Receptor Agonism

Recent studies have explored the biological activity of pyridazine derivatives at cannabinoid receptors, particularly CB2 receptors. Compounds derived from 3-(hydrazinomethyl)pyridazine hydrochloride have shown promising agonistic activity, indicating potential therapeutic uses in pain management and inflammation .

Mechanism of Action

The mechanism of action of 3-(Hydrazinomethyl)pyridazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazine derivatives with hydrazine or hydrazinomethyl groups exhibit structural and functional diversity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Compound Name Substituents Molecular Weight Key Applications/Synthesis Routes Biological Activity
3-(Hydrazinomethyl)pyridazine HCl –CH₂–NH–NH₂ at C3; HCl salt 175.6 (base) Precursor for pyrazole/triazole synthesis via reactions with carbonyls or thiones Limited direct data; inferred antimicrobial/anticancer potential via derivatives
3-Chloro-6-hydrazinylpyridazine –Cl at C3; –NH–NH₂ at C6 144.56 Intermediate for triazolo[4,3-b]pyridazines via cyclization with aroyl chlorides Derivatives show antibacterial activity (e.g., MIC 12.5 µg/mL vs. S. aureus)
3-Methoxybenzylhydrazine diHCl –CH₂–NH–NH₂ on 3-methoxybenzene; diHCl 237.1 Used in chromone-thione reactions; forms pyrazoles with trifluoromethyl chromones Pyrazole derivatives active against E. coli and C. albicans
3-Chloro-6-piperazinopyridazine HCl –Cl at C3; piperazine at C6; HCl salt 235 Building block for kinase inhibitors (e.g., DYRK inhibitors) Anticancer activity via kinase inhibition
Triazolo[4,3-b]pyridazine derivatives Fused triazole-pyridazine core 250–350 Synthesized from hydrazine precursors; evaluated for antimicrobial activity Potent activity against S. aureus and C. albicans (comparable to ampicillin)

Key Differences and Insights

Substituent Effects on Reactivity: The hydrazinomethyl group in 3-(Hydrazinomethyl)pyridazine HCl enhances nucleophilicity, enabling condensations with chromones or thiones to form pyrazoles . In contrast, 3-Chloro-6-hydrazinylpyridazine undergoes cyclization with aroyl chlorides to yield triazolo[4,3-b]pyridazines . Piperazine-substituted analogs (e.g., 3-Chloro-6-piperazinopyridazine HCl) exhibit improved solubility and kinase-binding affinity compared to hydrazine derivatives .

Biological Activity: Triazolo[4,3-b]pyridazine derivatives (e.g., compound 6b in ) demonstrate superior antibacterial activity (MIC 6.25 µg/mL) compared to simpler hydrazine-based pyridazines, likely due to enhanced lipophilicity from aromatic substituents. Pyrazole derivatives from 3-Methoxybenzylhydrazine diHCl show moderate antifungal activity (MIC 25 µg/mL vs. C. albicans), while 3-(Hydrazinomethyl)pyridazine HCl’s direct activity remains unstudied but inferred from its role in bioactive intermediates .

Synthetic Accessibility: 3-(Hydrazinomethyl)pyridazine HCl is synthesized via hydrazine substitution on chloropyridazine precursors under reflux conditions , whereas triazolo derivatives require multistep cyclization and purification via column chromatography .

Biological Activity

3-(Hydrazinomethyl)pyridazine hydrochloride is a compound that belongs to the class of hydrazones, which are known for their diverse biological activities. The exploration of this compound's biological activity is critical for understanding its potential therapeutic applications and safety profile. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with 3-(Hydrazinomethyl)pyridazine hydrochloride.

Chemical Structure and Properties

3-(Hydrazinomethyl)pyridazine hydrochloride has a molecular formula of C6H9ClN4C_6H_9ClN_4 and an associated molecular weight of approximately 174.62 g/mol. Its structure features a pyridazine ring with a hydrazinomethyl substituent, which is essential for its biological interactions.

PropertyValue
Molecular FormulaC₆H₉ClN₄
Molecular Weight174.62 g/mol
SolubilitySoluble in water
Melting PointNot specified

Biological Activity Overview

The biological activities of hydrazone derivatives, including 3-(Hydrazinomethyl)pyridazine hydrochloride, have been extensively studied. These compounds exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Hydrazones have demonstrated effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Some derivatives show promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Several studies report anti-inflammatory activities linked to hydrazone compounds.

Case Studies

  • Anticancer Activity : A study investigated the anticancer potential of hydrazone derivatives, revealing that certain compounds exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values ranging from 4 to 17 μM .
  • Antimicrobial Efficacy : Research highlighted the antimicrobial properties of hydrazones against Candida albicans, showing minimum inhibitory concentration (MIC) values as low as 125 μg/mL .
  • Hypotensive Activity : Another study focused on the hypotensive effects of pyridazine derivatives, indicating that some compounds could effectively lower blood pressure in normotensive rats .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Candida albicans (MIC = 125 μg/mL)
AnticancerCytotoxicity against A549 and MCF-7 (IC50 = 4-17 μM)
HypotensiveBlood pressure reduction in normotensive rats

The biological activity of hydrazones, including 3-(Hydrazinomethyl)pyridazine hydrochloride, is often attributed to their ability to form stable complexes with metal ions and interact with various biological targets. The presence of the hydrazine functional group (-NH-NH-) allows for nucleophilic attack on electrophilic sites in biological molecules, leading to significant pharmacological effects.

Safety and Toxicity Profile

While many hydrazone derivatives exhibit promising biological activities, safety assessments are crucial. Preliminary studies indicate that further exploration is needed to establish the efficacy and safety profile of 3-(Hydrazinomethyl)pyridazine hydrochloride .

Table 3: Toxicity Findings

Study TypeFindingsReference
Carcinogenicity StudyIndications of carcinogenic potential in some derivatives
General ToxicityDose-related effects observed; further studies required

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